Finasteride Carboxylic Acid Methyl Ester
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Overview
Description
Finasteride Carboxylic Acid Methyl Ester is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). This compound retains some of the biological activities of its parent compound, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Finasteride Carboxylic Acid Methyl Ester can be synthesized through several methods. One common approach involves the reaction of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating and can be catalyzed by sulfuric acid or other strong acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Finasteride Carboxylic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its carboxylic acid form using aqueous acid or base.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Finasteride Carboxylic Acid Methyl Ester has several applications in scientific research:
Mechanism of Action
Finasteride Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme 5α-reductase, similar to its parent compound, Finasteride. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), thereby reducing the levels of this potent androgen. The reduction in DHT levels can lead to decreased stimulation of androgen-dependent tissues, which is beneficial in conditions like benign prostatic hyperplasia and androgenic alopecia .
Comparison with Similar Compounds
Similar Compounds
Finasteride: The parent compound, also a 5α-reductase inhibitor.
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action.
Methyl Butyrate: A structurally similar ester used in various chemical applications.
Uniqueness
Finasteride Carboxylic Acid Methyl Ester is unique due to its specific inhibition of 5α-reductase and its role as a metabolite of Finasteride. Its distinct chemical structure allows it to retain some of the biological activities of Finasteride while also serving as a useful intermediate in chemical synthesis .
Properties
CAS No. |
116285-38-2 |
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Molecular Formula |
C24H36N2O4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
methyl 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C24H36N2O4/c1-22(2,21(29)30-5)26-20(28)17-8-7-15-14-6-9-18-24(4,13-11-19(27)25-18)16(14)10-12-23(15,17)3/h11,13-18H,6-10,12H2,1-5H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,23-,24+/m0/s1 |
InChI Key |
YPBDVHRLZKLBHH-KSMLJOLJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC)CCC4C3(C=CC(=O)N4)C |
Synonyms |
2-Methyl-N-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinolin-7-yl]carbonyl]alanine Methyl Ester; 1H-Indeno[5,4-f]quinoline Alanine Deriv.; _x000B_4-Azaandrostane, Alanine Deriv. |
Origin of Product |
United States |
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